Malvidin 3-galactoside

概要

説明

Malvidin 3-galactoside is an anthocyanin, a type of flavonoid pigment found in various plants. It is responsible for the magenta and dark red colors in flowers such as Primula polyanthus . Anthocyanins like this compound are known for their antioxidant properties and potential health benefits, including anti-inflammatory and anticancer activities .

準備方法

Synthetic Routes and Reaction Conditions: Malvidin 3-galactoside can be synthesized through the glycosylation of malvidin with galactose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include a controlled temperature and pH to ensure the stability of the anthocyanin structure .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as red grapes and certain flowers. The extraction process includes steps like maceration, filtration, and purification to isolate the anthocyanin. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

化学反応の分析

Types of Reactions: Malvidin 3-galactoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

Reduction: Reduction reactions can convert the anthocyanin to its colorless leucoanthocyanin form.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like acetic anhydride for acetylation.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Leucoanthocyanins.

Substitution: Acetylated or methylated derivatives.

科学的研究の応用

Malvidin 3-galactoside belongs to the anthocyanin family, characterized by its ability to scavenge reactive oxygen species (ROS) due to its hydroxyl groups. It exhibits antioxidant properties, which contribute to its potential therapeutic effects against various diseases.

Antioxidant and Anti-Inflammatory Effects

This compound has been shown to reduce oxidative stress and inflammation in several studies:

- Oxidative Stress Reduction : It significantly decreases the levels of malondialdehyde (MDA) and ROS while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) in human retinal pigment epithelial cells .

- Anti-Inflammatory Properties : In a study involving endothelial cells, this compound inhibited the expression of inflammatory markers like intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), demonstrating its potential in managing inflammatory conditions .

Gut Health and Mucosal Barrier Function

Recent research highlights the role of this compound in improving gut health:

- Colonic Mucosal Barrier : In animal models of colitis induced by dextran sulfate sodium (DSS), this compound supplementation improved disease activity index scores and reduced colon tissue injury. It enhanced the expression of tight junction proteins such as occludin and claudin-1, thereby reinforcing the colonic mucosal barrier .

- Small Intestinal Health : Similar protective effects were observed in the small intestine, where this compound improved mucosal barrier function by modulating mucin expression and reducing inflammatory markers .

Cardiovascular Health

The compound also shows promise in cardiovascular applications:

- Endothelial Function : Studies indicate that this compound can enhance endothelial function by reducing oxidative stress and improving nitric oxide bioavailability. This effect may contribute to its cardioprotective properties .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects:

- Cognitive Function : Research indicates that anthocyanins, including this compound, may improve cognitive performance and protect against neurodegenerative diseases through their antioxidant properties .

Food Science Applications

In food science, this compound is valued for its coloring properties and health benefits:

- Natural Food Coloring : As a natural pigment, it is used in various food products to enhance color while providing health benefits associated with anthocyanins.

- Functional Foods : Its incorporation into functional foods is being explored due to its antioxidant and anti-inflammatory properties, potentially contributing to disease prevention .

Case Studies Overview

作用機序

Malvidin 3-galactoside exerts its effects through several molecular mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and upregulates endogenous antioxidant enzymes such as catalase and superoxide dismutase.

Anti-inflammatory Activity: It modulates the expression of inflammatory cytokines and inhibits pathways like the Notch signaling pathway.

Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating key signaling pathways.

類似化合物との比較

Malvidin 3-galactoside is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:

Malvidin 3-glucoside: Another glycosylated form of malvidin, commonly found in red grapes and wine.

Delphinidin 3-galactoside: Similar in structure but with different hydroxylation patterns, leading to distinct color properties.

Cyanidin 3-galactoside: Another anthocyanin with a different aglycone structure, resulting in varying biological activities.

This compound stands out due to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for various applications in research and industry.

特性

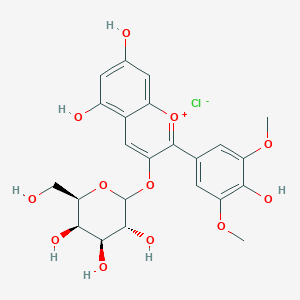

IUPAC Name |

2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUQTDZNOHRWLI-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malvidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30113-37-2 | |

| Record name | Malvidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Malvidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。